molecular formula C14H20O6 B1198411 Diglycidyl 1,2-cyclohexanedicarboxylate CAS No. 5493-45-8

Diglycidyl 1,2-cyclohexanedicarboxylate

Cat. No. B1198411
CAS RN: 5493-45-8
M. Wt: 284.3 g/mol
InChI Key: XFUOBHWPTSIEOV-UHFFFAOYSA-N
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Description

Diglycidyl 1,2-cyclohexanedicarboxylate, also known as Diglycidyl hexahydrophthalate, is a clear yellow viscous liquid . It is used in epoxy-based industrial coatings and paints . It has the empirical formula C14H20O6, a molecular weight of 284.31, and a CAS number of 5493-45-8 .


Synthesis Analysis

Diglycidyl 1,2-cyclohexanedicarboxylate can be synthesized by in situ polymerization . It has been used to create nanoparticles for drug delivery applications. In one study, varying amounts of Diglycidyl 1,2-cyclohexanedicarboxylate were used during the crosslinking reaction to generate two small series of nanoparticles with sizes ranging from 125–201 nm .


Molecular Structure Analysis

The molecular structure of Diglycidyl 1,2-cyclohexanedicarboxylate is represented by the SMILES string O=C(OCC1CO1)C2CCCCC2C(=O)OCC3CO3 . The InChI key is XFUOBHWPTSIEOV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Diglycidyl 1,2-cyclohexanedicarboxylate is involved in various chemical reactions. For instance, it has been used in the synthesis of polyethylenimine nanoparticles . It is also used in the microencapsulation process, where it acts as the core substance .


Physical And Chemical Properties Analysis

Diglycidyl 1,2-cyclohexanedicarboxylate is a clear yellow viscous liquid . It has a refractive index of 1.487, a boiling point of 200-205 °C/2 mmHg, and a density of 1.22 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

Gene Delivery Applications

Diglycidyl 1,2-cyclohexanedicarboxylate (DCD) is used to crosslink polyethylenimine nanoparticles, creating efficient carriers of DNA . This is particularly useful in non-viral gene delivery vectors, which have shown potential in treating a variety of inherited and acquired disorders . These nanoparticles have the tendency to condense nucleic acids to nanosized particles and improve their transfer inside the cells .

Microencapsulation

DCD can be microencapsulated by in situ polymerization, with poly (melamine-urea-formaldehyde) as the shell material . The fabrication, diameters, and thermal decomposition behavior of the resultant microcapsules can be studied by means of Fourier transform infrared spectroscopy, laser particle size analysis, and thermogravimetric analysis .

Epoxy Resin Applications

Microcapsules containing a glycidyl ester-type epoxy resin can be synthesized using DCD as the core substance . Epoxy resin is popular in many advanced fields such as electrical/electronic, aircraft/aerospace, and automotive industries owing to its excellent bond strength, chemical resistance, and electrical insulation .

Controlled Drug Release

The microencapsulation of DCD can also be used in controlled drug release . Microencapsulation allows liquid or gas materials to be handled more easily as solids and can also create a physical barrier between a core material and a wall material .

Functional Textiles

Microencapsulated substances, including DCD, have been utilized for functional textiles . The in situ polymerization method, which is commonly used for microencapsulation, has the ability to produce microcapsules with the best quality in terms of the diffusion tightness of their walls .

Self-Healing Materials

Some new applications of microcapsules have been developed in the advanced field of self-healing materials . The microencapsulation of DCD can contribute to the development of these materials .

Safety and Hazards

Diglycidyl 1,2-cyclohexanedicarboxylate may cause skin and eye irritation, sensitization, and dermatitis . It is also incompatible with strong oxidizers, acids, and alkalis . When heated to decomposition, it emits toxic fumes .

Future Directions

Diglycidyl 1,2-cyclohexanedicarboxylate has shown promising potential in the field of drug delivery, where it has been used to create nanoparticles. It has also been used in the microencapsulation process, which has applications in various fields such as intumescent flame retardants, electrophoretic displays, controlled drug release, functional textiles, food ingredients, and more .

Mechanism of Action

Target of Action

Diglycidyl 1,2-cyclohexanedicarboxylate, also known as bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate, is primarily used in the field of materials science and biotechnology . It has been utilized as a reactive crosslinking reagent in the synthesis of nanoparticles, particularly those made from polyethylenimines (PEIs) . These nanoparticles are efficient carriers of DNA, making them useful in non-viral gene delivery applications .

Mode of Action

The compound acts as a crosslinking agent, reacting with branched polyethylenimines (PEIs) to form nanoparticles . The crosslinking reaction is influenced by the amount of diglycidyl 1,2-cyclohexanedicarboxylate used, which can control the size and zeta potential of the resulting nanoparticles .

Biochemical Pathways

Its role in the formation of nanoparticles suggests it may influence pathways related to gene delivery and expression .

Pharmacokinetics

Its use in the formation of nanoparticles suggests it may be designed to enhance the bioavailability of other compounds, such as dna, by facilitating their delivery into cells .

Result of Action

The primary result of diglycidyl 1,2-cyclohexanedicarboxylate’s action is the formation of nanoparticles that can effectively carry DNA . These nanoparticles have been found to exhibit higher transfection efficiency than native polymers and standard transfection reagents .

Action Environment

The action of diglycidyl 1,2-cyclohexanedicarboxylate can be influenced by various environmental factors. For instance, the size and zeta potential of the resulting nanoparticles can be adjusted by changing the feeding mass ratio of the core/shell material and emulsifying rate . Additionally, the compound’s action may be affected by the conditions under which it is stored and used .

properties

IUPAC Name

bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate
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InChI

InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2
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InChI Key

XFUOBHWPTSIEOV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3
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Molecular Formula

C14H20O6
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Related CAS

27103-66-8
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID7024875
Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Molecular Weight

284.30 g/mol
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Physical Description

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester
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Boiling Point

307 °F at 760 mmHg (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Flash Point

374 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Density

1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Vapor Pressure

7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992)
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Product Name

Diglycidyl 1,2-cyclohexanedicarboxylate

CAS RN

5493-45-8, 27103-66-8
Record name 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)-
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Record name Diglycidyl hexahydrophthalate
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Record name 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
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Record name Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
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Synthesis routes and methods

Procedure details

4163 g of epichlorhydrin, 693 g of hexahydrophthalic acid anhydride and 105 g of distilled water were weighed into a 6-liter four-necked flask, equipped with a reflux condenser, gas inlet pipe and dropping funnel, and heated with stirring to 90°C. A gentle stream of nitrogen was passed over the reaction mixture. After 2.5 hours, 15 g of K2HPO4 (secondary o-potassium phosphate) were added and the mixture was kept for about another 4 hours at 90°C. Thereafter, the product had an acid number of 0. It was cooled to approximately 20°C, followed by the dropwise addition over a period of 1 to 2 hours of 882 g of 45% by weight of NaOH. The sump temperature should not exceed 30°C during the addition. A water jet vacuum was then applied, and water together with excess epichlorhydrin (substantially quantitative) was distilled off. After the sump temperature had reached 90°C and the vacuum settled at approximately 20 mm, the product was taken up with 1000 g of toluene and washed with water until salt-free.
Quantity
4163 g
Type
reactant
Reaction Step One
Quantity
693 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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